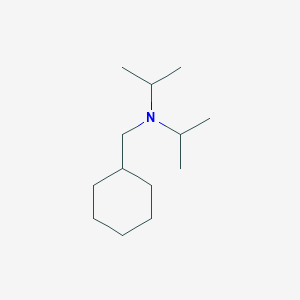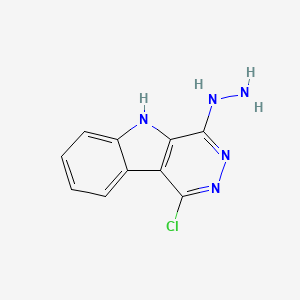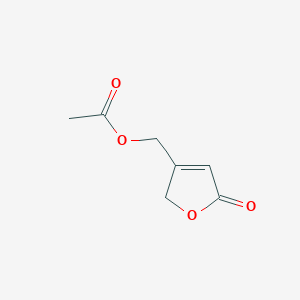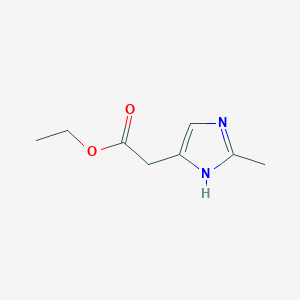
2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane
Descripción general
Descripción
The compound “2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane” is a complex organic molecule. It contains a bromo-methoxyphenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom and a methoxy group (O-CH3) attached. This group is attached to a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromo-methoxyphenyl group would likely contribute to the compound’s polarity, while the dioxolane ring could potentially make the molecule more rigid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Aplicaciones Científicas De Investigación
Rearrangement in Chemical Synthesis
The rearrangement of similar compounds in acidic conditions, such as the Wagner–Meerwein rearrangement, highlights its role in chemical synthesis. For example, the rearrangement of a compound closely related to 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane results in different yields of structurally varied products, demonstrating its utility in producing complex molecular structures (Hasegawa, Kuwatani, Higuchi, & Ueda, 1993).
Synthesis of Specific Compounds
This compound plays a crucial role in the synthesis of particular chemical substances. For instance, the efficient preparation of 2-Methyl-1,3-dioxolane-2-ethanol from related compounds indicates its potential as a precursor in organic synthesis, producing valuable methyl vinyl ketone equivalents (Petroski, 2002).
Polymer Synthesis and Characterization
Compounds in the same family as 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane are used in polymer synthesis. An example is the polymerization and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], where similar structures are polymerized, offering insights into their thermal degradation properties (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Nematicidal Activity Evaluation
Chemical derivatives similar to 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane have been synthesized and evaluated for their nematicidal activity, demonstrating potential agricultural applications (Kumari, Singh, & Walia, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-11(14-5-6-15-11)8-3-4-10(13-2)9(12)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGCPYYMXHKEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydrothiopyrano[2,3-b]indol-4(9H)-one](/img/structure/B3358511.png)



![1,4-Dichloro-5H-pyridazino[4,5-B]indole](/img/structure/B3358561.png)

![1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358569.png)




![7-methyl-3H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3358612.png)

![5-amino-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3358638.png)